N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-(phenylthio)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

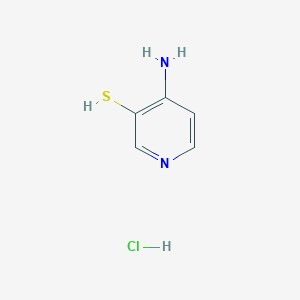

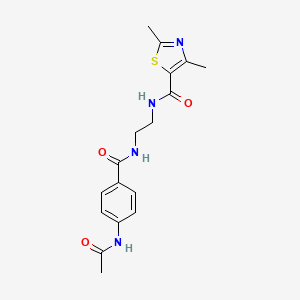

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-(phenylthio)propanamide is a chemical compound that has shown potential in scientific research applications. It is commonly referred to as BPTP and is a member of the amide class of compounds.

Aplicaciones Científicas De Investigación

Synthesis and Evaluation of Tumor Inhibiting Activity

Research in the field of medicinal chemistry has led to the synthesis and biological evaluation of compounds similar to N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-(phenylthio)propanamide, with a focus on their potential as tumor inhibitors. For example, studies on the synthesis of aromatase inhibitors, which are crucial for the treatment of hormone-dependent breast cancer, showcase the importance of structurally related compounds in inhibiting estrogen biosynthesis, thus presenting a pathway for the development of new therapeutic agents (Hartmann & Batzl, 1986).

Anticonvulsant Studies

In the realm of neuropharmacology, compounds structurally akin to N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-(phenylthio)propanamide have been synthesized and evaluated for their anticonvulsant properties. These studies provide insights into the potential of such compounds in treating epilepsy and other seizure disorders, with isomeric compounds showing significant potency against established seizure models (Idris, Ayeni, & Sallau, 2011).

Analgesic Responses and Enzyme Inhibition

Another fascinating area of application is the study of enzyme inhibition and the resultant analgesic responses. For instance, compounds like N-([(R,S)-2-benzyl-3[(S)(2-amino-4-methylthio)butyl dithio]-1-oxopropyl)-L-phenylalanine benzyl ester have been investigated for their ability to inhibit enkephalin-metabolizing enzymes, demonstrating potent analgesic effects in animal models. This research underscores the therapeutic potential of such compounds in pain management and the treatment of chronic pain conditions (Noble et al., 1992).

Applications in Polymer Science

Beyond their biomedical applications, compounds similar to N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-(phenylthio)propanamide find applications in polymer science. For example, the controlled radical polymerization of acrylamides containing amino acid moieties has been explored, illustrating the versatility of these compounds in synthesizing polymers with specific properties, such as enhanced isotacticity, which could have implications for material science and engineering (Mori, Sutoh, & Endo, 2005).

Propiedades

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2OS/c1-23(18-19-10-4-2-5-11-19)16-9-8-15-22-21(24)14-17-25-20-12-6-3-7-13-20/h2-7,10-13H,14-18H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENHZLQVNAWZQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNC(=O)CCSC1=CC=CC=C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-(phenylthio)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2449963.png)

![3-Fluorosulfonyloxy-5-[methyl(pyridin-2-yl)carbamoyl]pyridine](/img/structure/B2449968.png)

![4-methyl-N-[(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}benzyl)oxy]benzenecarboxamide](/img/structure/B2449975.png)

![4-[(Z)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1H-imidazol-5-one](/img/structure/B2449976.png)

![3-allyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2449978.png)

![5,6-dichloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2449979.png)